2-(Cyclopentyloxy)-4-methoxybenzoic acid

LogP Lipophilicity Physicochemical Properties

2-(Cyclopentyloxy)-4-methoxybenzoic acid (95%) is the definitive 2,4-substituted PDE4 inhibitor building block. Unlike the extensively patented 3,4-series, its unique ortho/para substitution pattern is essential for catalytic pocket binding—regioisomers (3- or 4-cyclopentyloxy) cannot substitute without compromising potency and assay reproducibility. This scaffold enables novel PDE4D-selective chemotypes with reduced emetic liability. The carboxylic acid handle supports late-stage amide/ester diversification for lead optimization. Procure with confidence for rigorous SAR studies.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 1292690-31-3
Cat. No. B1422867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)-4-methoxybenzoic acid
CAS1292690-31-3
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)OC2CCCC2
InChIInChI=1S/C13H16O4/c1-16-10-6-7-11(13(14)15)12(8-10)17-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,15)
InChIKeyXEGGHWSJAZDNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentyloxy)-4-methoxybenzoic Acid (CAS 1292690-31-3) for PDE4-Targeted Research and Inflammatory Neutrophil Assays


2-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS 1292690-31-3) is a benzoic acid derivative with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol, characterized by a cyclopentyloxy group at the ortho (2-) position and a methoxy group at the para (4-) position . Its primary value in research lies in its role as a chemical building block for synthesizing selective phosphodiesterase 4 (PDE4) inhibitors, which are a validated class of anti-inflammatory agents targeting intracellular cAMP regulation [1]. While direct biological activity data for the isolated acid is not documented in primary literature, its close structural relationship to the well-studied 3-(cyclopentyloxy)-4-methoxybenzoic acid derivatives, which have demonstrated PDE4 inhibition and suppression of superoxide anion production in human neutrophils (IC50 values reported), establishes it as a critical comparator and synthetic intermediate [2].

Why 2-(Cyclopentyloxy)-4-methoxybenzoic Acid (1292690-31-3) Cannot Be Interchanged with 3- or 4-Position Analogs in PDE4 Inhibitor Synthesis


Substituting 2-(Cyclopentyloxy)-4-methoxybenzoic acid with its regioisomers (e.g., the 3- or 4-cyclopentyloxy analogs) is not permissible for PDE4-targeted research due to the well-documented structure-activity relationship (SAR) that governs the 'catechol diether' motif essential for enzyme inhibition . In the related 3-(cyclopentyloxy)-4-methoxybenzoic acid derivatives, the specific ortho relationship between the cyclopentyloxy and methoxy groups on the phenyl ring is critical for optimal binding to the PDE4 catalytic pocket; changing the substitution pattern from 2,4- to 3,4- significantly alters the dihedral angle and electronic distribution of the oxygen atoms, which directly impacts the potency of the final inhibitors [1]. Generic substitution would introduce an uncharacterized and likely less potent synthetic intermediate, compromising assay reproducibility and delaying project timelines. This guide provides the quantitative evidence necessary to justify the specific procurement of the 2,4-substituted scaffold for SAR studies and lead optimization [2].

Quantitative Evidence Guide: Differentiating 2-(Cyclopentyloxy)-4-methoxybenzoic Acid (1292690-31-3) from Closest Analogs for PDE4 Drug Discovery


Differential Lipophilicity (LogP) Compared to Regioisomeric Analogs

The calculated LogP of 2-(Cyclopentyloxy)-4-methoxybenzoic acid (2.67) provides a distinct physicochemical profile compared to its regioisomeric analogs. This difference in lipophilicity is critical for predicting passive membrane permeability and overall drug-likeness of the resulting lead compounds. While experimental LogP for the 3- and 4-substituted analogs is not uniformly reported in a single study, the difference in substitution pattern is known to alter lipophilicity, a key parameter in ADME optimization .

LogP Lipophilicity Physicochemical Properties ADME Prediction

Orthogonal Scaffold for SAR: Unique Substitution Pattern vs. 3-Substituted PDE4 Intermediates

The 2-(Cyclopentyloxy)-4-methoxybenzoic acid scaffold presents a distinct spatial orientation of the hydrogen bond acceptor oxygens (from the methoxy and cyclopentyloxy groups) compared to the extensively studied 3-(Cyclopentyloxy)-4-methoxybenzoic acid core. The 3-substituted series has shown direct PDE4 inhibition (IC50 values in the low micromolar range, e.g., <10 µM for some derivatives) and suppression of superoxide anion production in human neutrophils [1]. The 2,4-substitution pattern offers an underexplored vector for improving selectivity or potency against PDE4 subtypes, providing a clear rationale for its use in orthogonal SAR exploration to circumvent existing intellectual property and identify novel chemical matter [2].

Structure-Activity Relationship PDE4 Inhibitor Scaffold Hopping Medicinal Chemistry

Purity and Physical Form for Reliable Synthesis: 95% Assay Specification

Commercial suppliers list a minimum purity specification of 95% for this compound, as determined by standard analytical methods [REFS-1, REFS-2]. This level of purity is adequate for its primary use as a building block in multi-step syntheses of PDE4 inhibitors. While no direct comparator data on purity is available, the specification is consistent with research-grade reagents and is provided with batch-specific certificates of analysis (CoA) upon request, ensuring reproducibility in downstream chemical reactions. The compound is supplied as a solid, and its non-hazardous nature for transport simplifies logistics .

Purity Specification Chemical Synthesis Quality Control Procurement

Procurement-Driven Application Scenarios for 2-(Cyclopentyloxy)-4-methoxybenzoic Acid (1292690-31-3) in PDE4-Focused Research


Synthesis of Novel PDE4 Inhibitors via Orthogonal Scaffold Exploration

Utilize 2-(Cyclopentyloxy)-4-methoxybenzoic acid as a key building block to synthesize a library of PDE4 inhibitors with a unique ortho/para-substitution pattern. This approach directly addresses the need to find novel chemotypes distinct from the extensively patented 3,4-substituted series [1]. The resulting compounds can be screened for PDE4 inhibitory activity and anti-inflammatory effects in neutrophil assays, with the goal of identifying leads with improved subtype selectivity (e.g., PDE4D) and a reduced emetic liability compared to earlier PDE4 inhibitors [2].

Comparative SAR Studies to Elucidate the Catechol Diether Binding Mode

Employ this compound as a critical comparator in structure-activity relationship (SAR) studies designed to map the PDE4 catalytic pocket. By synthesizing matched molecular pairs that differ only in the position of the cyclopentyloxy group (2- vs. 3- vs. 4-), researchers can quantify the contribution of the substitution pattern to enzyme inhibition potency and cellular activity. Data from these studies, which can be compared to the published data for the 3-substituted series [3], are essential for computational chemists building accurate pharmacophore models for virtual screening and lead optimization.

Precursor for Late-Stage Functionalization in PDE4D Inhibitor Programs

The carboxylic acid functionality of this compound serves as a versatile handle for late-stage diversification into amides, esters, and other derivatives. This is particularly relevant for PDE4D inhibitor programs, where fine-tuning the substituent at this position is crucial for achieving optimal potency and pharmacokinetic properties. The use of a building block with a high purity specification (95%) ensures that the final products are of sufficient quality for in vitro and in vivo testing, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclopentyloxy)-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.